1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one
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Overview
Description
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes azepane, pyridazine, piperazine, and cyclohexyl groups, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Pyridazine Synthesis: Pyridazine derivatives can be prepared via condensation reactions of hydrazines with diketones or other suitable reagents.
Piperazine Introduction: Piperazine can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the azepane, pyridazine, and piperazine moieties with the cyclohexylpropanone group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone
- (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
Uniqueness
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h11-12,20H,1-10,13-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNKXSMOWHITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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